molecular formula C16H13BrN2O B12083794 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole

Cat. No.: B12083794
M. Wt: 329.19 g/mol
InChI Key: MNGSTFKQNCCECF-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole typically involves the following steps:

    Bromination: The starting material, 2-(benzyloxy)phenyl, undergoes bromination to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid.

    Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

Major Products

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy and bromophenyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C16H13BrN2O/c17-13-6-7-15(14(10-13)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)

InChI Key

MNGSTFKQNCCECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC=CN3

Origin of Product

United States

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